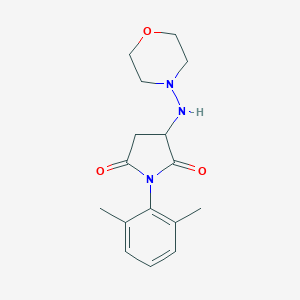
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been widely used in scientific research due to its unique properties. MPD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic applications in the treatment of diabetes, cancer, and other diseases. In
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves inhibition of the enzyme DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn stimulate insulin secretion and improve glucose control. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been shown to have direct effects on cancer cells, inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In animal models of diabetes, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce blood glucose levels. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent and specific inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in various diseases. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been shown to have low toxicity and good solubility in water, making it easy to use in cell culture and animal studies. However, one limitation of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione in scientific research. One area of interest is the development of new DPP-IV inhibitors with improved potency and selectivity. Another area of interest is the use of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione in combination with other drugs for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione, as well as its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves the reaction of 2,6-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of an isocyanate and subsequent cyclization to form the pyrrolidine-2,5-dione ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases. As a DPP-IV inhibitor, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C16H21N3O3 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21N3O3/c1-11-4-3-5-12(2)15(11)19-14(20)10-13(16(19)21)17-18-6-8-22-9-7-18/h3-5,13,17H,6-10H2,1-2H3 |
Clave InChI |
SPGLGAPHSSITFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B280072.png)
![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)